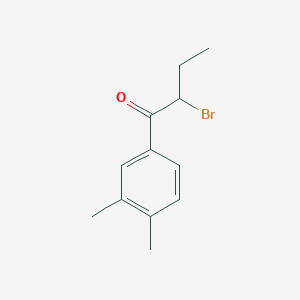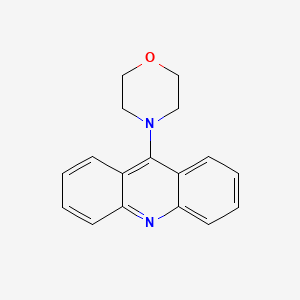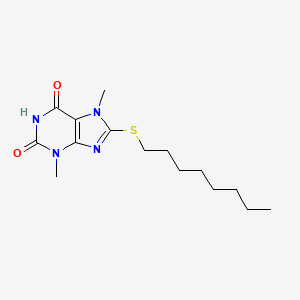
8-(Octylthio)theobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Octylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound is characterized by the addition of an octylthio group to the theobromine molecule, which alters its chemical properties and potential applications. Theobromine itself is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylthio)theobromine typically involves the introduction of an octylthio group to the theobromine molecule. This can be achieved through a nucleophilic substitution reaction where theobromine is reacted with an octylthiol in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Octylthio)theobromine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted theobromine derivatives.
Applications De Recherche Scientifique
8-(Octylthio)theobromine has a range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkylthio substitution on theobromine’s chemical properties.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Mécanisme D'action
The mechanism of action of 8-(Octylthio)theobromine involves several pathways:
Phosphodiesterase Inhibition: Similar to theobromine, it inhibits phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It acts as an antagonist at adenosine receptors, promoting neurotransmitter release and enhancing alertness.
Oxidative Stress Reduction: The compound may also reduce cellular oxidative stress, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Theobromine: The parent compound, known for its stimulant effects.
Caffeine: A structurally similar methylxanthine with more potent central nervous system stimulant effects.
Theophylline: Another methylxanthine used as a bronchodilator.
Propriétés
Numéro CAS |
74039-57-9 |
|---|---|
Formule moléculaire |
C15H24N4O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3,7-dimethyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-5-6-7-8-9-10-22-15-16-12-11(18(15)2)13(20)17-14(21)19(12)3/h4-10H2,1-3H3,(H,17,20,21) |
Clé InChI |
SAPOKSCJFHTFLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


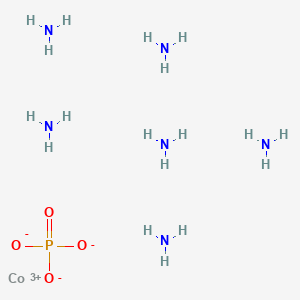

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
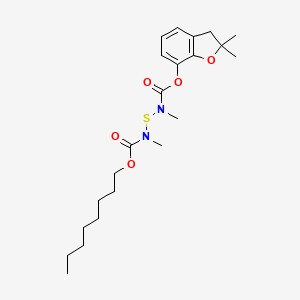

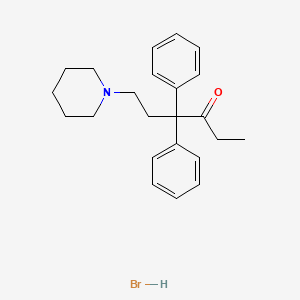
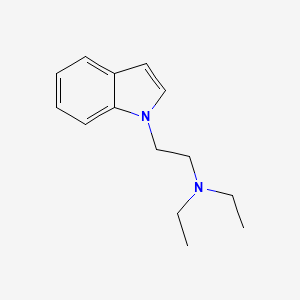

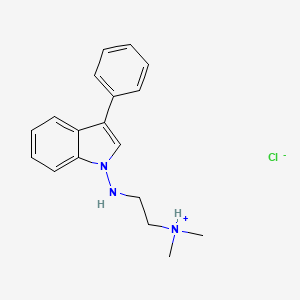
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)
